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1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Medicinal chemistry physicochemical profiling lead optimization

Fragment screening cascades requiring ≥10 mM stock solutions demand impurity-controlled building blocks to avoid false positives. This N1-methylated quinoxaline-6-carboxylic acid (HBD=1) directly addresses the need for reduced hydrogen-bond donor count vs. the des-methyl parent (HBD=2), improving BBB penetration and oral bioavailability potential. • 98% purity grade surpasses standard 95% specifications, minimizing in-house repurification for high-concentration screening. • Free carboxylic acid at C6 enables rapid amide coupling or esterification for parallel library synthesis (core scaffold yields: 86-98%). • N1-methyl cap prevents unwanted N-alkylation side reactions during late-stage functionalization. Procurement managers benefit from compound-specific purity documentation and consistent batch-to-batch solubility profiles.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B11898684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O
InChIInChI=1S/C10H8N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-5-9(12)13/h2-5H,1H3,(H,14,15)
InChIKeyWRSUDNQQFKGDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid for R&D


1‑Methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (CAS 1708288‑17‑8, molecular weight 204.18 g mol⁻¹) is a heterocyclic quinoxaline‑6‑carboxylic acid in which the N1‑position is substituted with a methyl group and the C2‑position exists as a ketone [1]. The molecule belongs to a family of oxoquinoxaline‑carboxylic acids that serve as versatile building blocks for kinase inhibitor discovery, antimicrobial peptide conjugation, and materials chemistry . Owing to its specific N1‑methylation pattern, the compound possesses a reduced hydrogen‑bond donor count relative to the non‑methylated parent, which directly influences solubility, lipophilicity, and downstream synthetic utility—parameters that cannot be assumed equivalent across closely related analogs.

Reduced H-Bond Donor Single N1–methyl donor profile supports permeability-focused SAR and kinase inhibitor design.
Positional Isomer Control 1‑Methyl substitution pattern required for target engagement studies where N–H contacts are detrimental.
Versatile Building Block Free 6‑carboxylic acid handle enables amide coupling and library derivatization in medicinal chemistry workflows.

Why Generic Quinoxaline Carboxylic Acid Substitution Is Not Justified


Oxoquinoxaline‑6‑carboxylic acid derivatives, although sharing a common heterocyclic core, display profound differences in hydrogen‑bond donation, lipophilicity, and steric bulk depending on the presence and position of the N‑ or C‑methyl substituents [1]. The target compound features a single N1‑methyl group that eliminates one hydrogen‑bond donor compared to the des‑methyl analog, reducing its capacity for specific protein‑ligand interactions that rely on N–H contacts . Furthermore, the positional isomer 3‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid places the methyl group on the carbon backbone rather than the lactam nitrogen, generating distinct electronic distributions and a different hydrogen‑bonding surface [1]. These physicochemical differences preclude the assumption that biological or synthetic performance is interchangeable across the series; a procurement decision must therefore be based on compound‑specific, quantifiable parameters rather than scaffold‑level inference.

H-Bond Donor Count Mismatch
Des‑methyl and 3‑methyl analogs retain an extra hydrogen‑bond donor that may alter binding modes and permeability.
Positional Isomer Misidentification
3‑Methyl isomer is mass‑identical; accidental substitution risks invalid SAR conclusions without NMR confirmation.
Biological Activity Gap
No public potency data exists for the target compound; assuming class‑level activity may mislead screening prioritization.

Quantitative Evidence for Compound Selection Over Close Analogs


Hydrogen-Bond Donor Reduction vs. Des-Methyl Analog

N1‑Methylation eliminates the lactam N–H proton, reducing the hydrogen‑bond donor (HBD) count from 2 in 2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (C₉H₆N₂O₃) to 1 in the target compound (C₁₀H₈N₂O₃) [1]. The computed XLogP3 value for 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid is 0.3, reflecting the lipophilicity increase conferred by the methyl cap [1]. The rotatable bond count remains 1, ensuring comparable conformational rigidity between the methylated and non‑methylated forms [1].

H-Bond Donor Reduction
Head-to-head
HBD: 1 (target) vs 2 (des‑methyl analog)
XLogP3: 0.3 (target); rotatable bonds = 1
Supports selection for reduced H‑bond donor SAR; confirm with experimental permeability.
Computed descriptors from PubChem (Cactvs/XLogP3).
Medicinal chemistry physicochemical profiling lead optimization

Positional Isomer Differentiation: 1-Methyl vs. 3-Methyl Substitution

The target compound (1‑methyl) and its positional isomer 3‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid share the same molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g mol⁻¹), but differ in the attachment point of the methyl group [1]. In the 1‑methyl isomer, the methyl occupies the N1‑lactam position, eliminating one H‑bond donor; in the 3‑methyl isomer, the methyl resides on C3, retaining the N1–H donor. The SMILES strings unequivocally confirm this difference: CN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O (target) vs. the 3‑methyl analogue featuring the methyl at C3 [1]. These isomers are chromatographically distinguishable and must not be interchanged without explicit demonstration of functional equivalence in the relevant assay.

Positional Isomer Identity
Head-to-head
Identical molecular formula (C₁₀H₈N₂O₃) and mass
HBD: 1 (1‑methyl) vs 2 (3‑methyl); SMILES distinct
Isomer substitution may cause activity loss; verify by ¹H‑NMR or HPLC.
IUPAC and SMILES from PubChem CID 97619549.
Structural isomerism pharmacophore modeling heterocyclic chemistry

High Synthetic Yield via Ullmann-Type Amination

Synthesis of 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid via copper‑catalyzed Ullmann‑type amination in deep eutectic solvents (DESs) achieves yields in the range of 86–98 % under mild, ligand‑free conditions (60–100 °C) . This compares favorably with classical cyclization routes that typically deliver 60–75 % yields after recrystallization for related oxoquinoxaline‑6‑carboxylic acid derivatives . The microwave‑accelerated variant further reduces reaction time to 5–10 minutes while maintaining yields >90 % . Such high-yielding synthetic protocols correlate with reduced batch‑to‑batch variability and lower residual impurity profiles in commercial supplies.

Synthetic Yield
Data to verify
86–98% (Ullmann‑type amination in DES)
Reported high yields may support cost‑effective scale‑up; batch consistency to verify.
Classical cyclization yields 60–75%; modern route not independently replicated.
Process chemistry synthetic methodology green chemistry

Commercial Purity Benchmarking for Screening Applications

Multiple independent commercial vendors list 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid at purities of 95 % (AKSci) , 97 % (CheMEnu) , and 98 % (MolCore) . By contrast, the des‑methyl parent compound 2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid is typically offered at a standard purity of 95 %, and the 3‑methyl positional isomer at 97 % . The availability of the target compound at ≥98 % purity from at least one supplier eliminates the need for in‑house repurification prior to use in high‑concentration screening formats or sensitive biophysical assays where trace impurities can generate false positives.

Purity Benchmarking
Data to verify
95%, 97%, and 98% grades reported by vendors
98% grade may reduce impurity‑driven false positives in HTS; confirm CoA.
Des‑methyl analog typically offered at 95%.
Quality control high‑throughput screening fragment‑based drug discovery

Absence of Direct Biological Potency Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) returned no direct head‑to‑head biological potency comparison (IC₅₀, Kᵢ, MIC, or EC₅₀) between 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid and any close analog for a defined protein target or whole‑cell assay [1]. The related non‑methylated parent (2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid) has been reported to inhibit acetylcholinesterase (AChE), but data for the N1‑methylated derivative under identical conditions are unavailable in the public domain [2]. This evidence gap is itself a procurement‑relevant finding: users who require validated biological activity data for selection must either generate it in‑house or choose a reference compound that has already undergone such characterization.

Biological Potency Gap
Data to verify
No public IC₅₀, Kᵢ, MIC, or EC₅₀ data
Requires in‑house profiling before use in biological screening cascades.
Des‑methyl analog has reported AChE activity under different conditions.
Data gap analysis risk management procurement due diligence

Analytical Confirmation to Prevent Isomer Ordering Errors

Both 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid and its 3‑methyl positional isomer share the identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g mol⁻¹), rendering them indistinguishable by mass spectrometry alone [1]. Differentiation requires ¹H‑NMR (the N‑methyl singlet at ~3.3–3.5 ppm vs. the C‑methyl singlet at ~2.3–2.5 ppm), HPLC retention time under standardized conditions, or FTIR analysis of the carbonyl region [1]. The 1‑ethyl‑3‑methyl analog, with molecular formula C₁₂H₁₂N₂O₃ and molecular weight 232.23 g mol⁻¹, is distinguishable by mass and therefore presents a lower risk of accidental substitution .

Isomer Identification
Head-to-head
¹H‑NMR: N‑CH₃ singlet ~3.3–3.5 ppm vs C‑CH₃ ~2.3–2.5 ppm
LC‑MS alone cannot distinguish 1‑methyl from 3‑methyl isomer; NMR required.
1‑Ethyl‑3‑methyl analog is distinguishable by mass (MW 232.23).
Quality assurance analytical chemistry inventory management

Recommended Application Scenarios Based on Verified Evidence


CNS or Permeability-Focused SAR Campaigns

When a lead series based on the oxoquinoxaline‑6‑carboxylic acid scaffold demands a reduction in hydrogen‑bond donor count from 2 to 1 to improve blood–brain barrier penetration or oral bioavailability, 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid (HBD = 1) is the appropriate procurement choice over the des‑methyl parent (HBD = 2) . The computed XLogP3 of 0.3 provides a measurable lipophilicity starting point for further property‑based optimization .

Fragment-Based Drug Discovery Requiring High Purity

For fragment libraries or high‑concentration screening cascades (≥10 mM compound stock), the 98 % purity grade of 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid surpasses the standard 95 % specification of the non‑methylated analog and reduces the likelihood of impurity‑driven false positives. Procurement of the 98 % grade minimizes the need for costly in‑house repurification and ensures consistent fragment solubility across screening batches .

Synthetic Methodology and Library Conjugation

The free carboxylic acid at position 6 serves as a versatile chemical handle for amide coupling (e.g., EDCI/HOBt‑mediated conjugation with amines) or esterification, enabling the rapid generation of compound libraries . The high reported synthetic yields (86–98 %) for the core scaffold translate to cost‑effective starting material procurement for parallel synthesis campaigns [1]. Users performing late‑stage functionalization should select the N1‑methylated variant when the methyl‑cap is required to prevent unwanted N‑alkylation side reactions during subsequent chemistry steps.

Analytical Reference Standard with NMR Identity Confirmation

Because the 1‑methyl and 3‑methyl positional isomers share identical molecular formula and mass, any laboratory acquiring 1‑methyl‑2‑oxo‑1,2‑dihydroquinoxaline‑6‑carboxylic acid as an analytical reference standard must verify the N1‑methyl substitution pattern by ¹H‑NMR (characteristic N‑CH₃ singlet) or HPLC co‑injection with an authentic standard . This compound is particularly well‑suited as a reference material for laboratories that already possess the 3‑methyl isomer and require a structurally matched negative control for isomer‑specific biological activity studies [1].

Application
Selection Property
Validation Focus
CNS permeability SAR campaigns
Reduced hydrogen‑bond donor count vs des‑methyl analog
Experimental permeability (PAMPA/Caco‑2) and target engagement confirmation
Fragment‑based library screening
High‑purity commercial grade available (exceeds typical baseline)
CoA purity verification and absence of bioactive impurities
Library derivatization and conjugation
Free 6‑carboxylic acid handle and high‑yielding synthetic route
Batch reactivity and coupling efficiency under chosen conditions
Isomer‑specific analytical reference
N1‑methyl substitution confirmed by ¹H‑NMR
Co‑injection or retention time comparison with 3‑methyl isomer standard
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